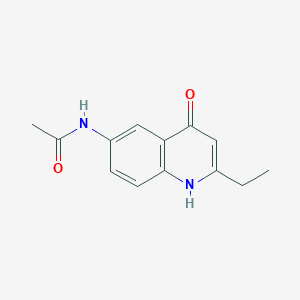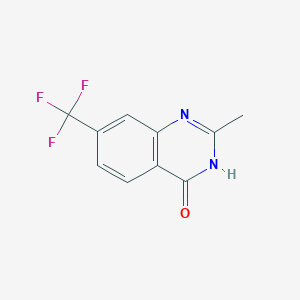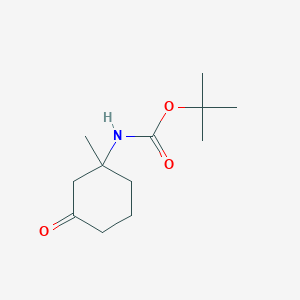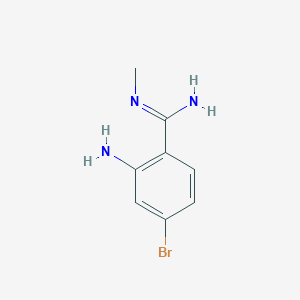![molecular formula C13H15N3O B11878685 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,3,8-triazaspiro[45]dec-3-en-1-one is a spirocyclic compound characterized by a unique triazaspiro ring system
Preparation Methods
The synthesis of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a phenyl-substituted hydrazine with a suitable ketone, followed by the formation of the spirocyclic structure through intramolecular reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the spirocyclic structure are replaced with other groups.
Scientific Research Applications
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in modulating biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one can be compared with other spirocyclic compounds, such as:
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid): This compound shares a similar triazaspiro structure but differs in its functional groups and specific applications.
2,3,8-Triazaspiro[4.5]dec-3-en-1-one, 4-phenyl-8-(phenylmethyl): Another related compound with variations in the substituents on the spirocyclic ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-phenyl-2,3,8-triazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C13H15N3O/c17-12-13(6-8-14-9-7-13)11(15-16-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,16,17) |
InChI Key |
NSMPHYNXKRALFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)






![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)


![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
